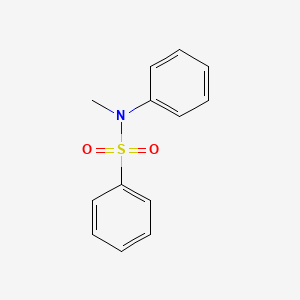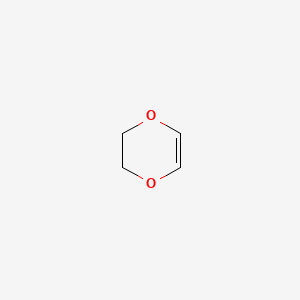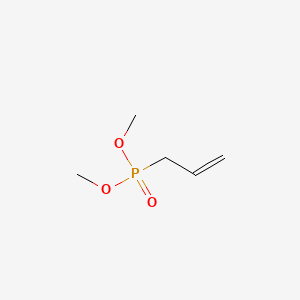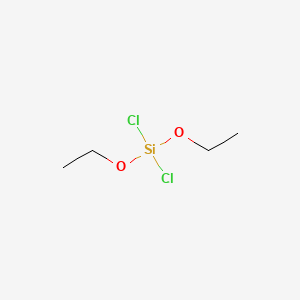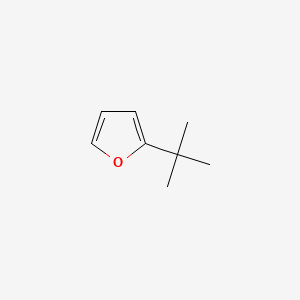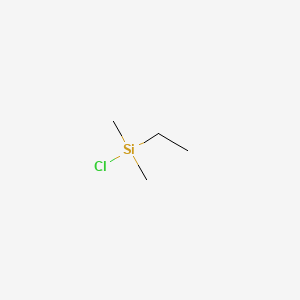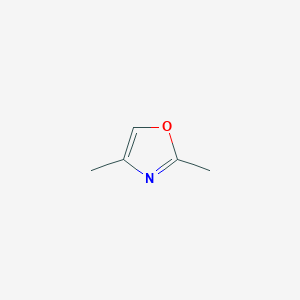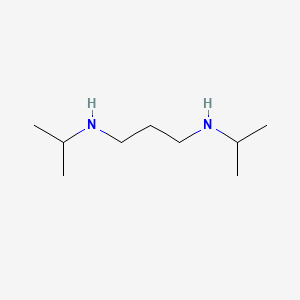
N,N'-Diisopropyl-1,3-propanediamine
Vue d'ensemble
Description
N,N’-Diisopropyl-1,3-propanediamine is a chemical compound with the molecular formula C9H22N2 . It has a molecular weight of 158.2844 .
Molecular Structure Analysis
The molecular structure of N,N’-Diisopropyl-1,3-propanediamine consists of a three-carbon chain (propane) with an amine group (NH) attached to the first and third carbons. Each of these amine groups is further substituted with two isopropyl groups (CH(CH3)2) .Physical And Chemical Properties Analysis
N,N’-Diisopropyl-1,3-propanediamine is a liquid at room temperature. It has a refractive index of 1.432 and a density of 0.805 g/mL at 25 °C. It has a boiling point of 77 °C at 15 mmHg .Applications De Recherche Scientifique
Sugar-Pendant Diamines
Research by Mikata et al. (2001) focused on the synthesis of a variety of 1,3-propanediamine derivatives, including N,N'-diisopropyl-substituted derivatives, connected to carbohydrates. These derivatives were prepared from peracetylated sugar and 1,3-dibromo-2-propanol. The study highlighted the utility of these sugar-pendant diamines in synthesizing a diverse library of compounds, including those with N,N'-diisopropyl substitution (Mikata et al., 2001).
Biocide Dosage Control in Industrial Formulations
Argente-García et al. (2016) developed a colorimetric composite device for determining the concentration of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, a widely used biocide. This device, integrating 1,3-propanediamine derivatives, demonstrates a practical application in monitoring and controlling biocide levels in various industries (Argente-García et al., 2016).
Catalysis in Organic Synthesis
Lee et al. (2004) investigated the use of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) as a catalyst in the Baylis–Hillman reaction, a notable organic synthesis method. This study demonstrated the efficiency of TMPDA in accelerating reaction rates, a characteristic pertinent to N,N'-diisopropyl-1,3-propanediamine derivatives in similar applications (Lee et al., 2004).
Characterization and Quantification in Biocides
Mondin et al. (2014) focused on characterizing and quantifying N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine in commercial biocides. Their methodology provided insights into the composition and active principles of these biocides, relevant to the analysis of N,N'-diisopropyl-1,3-propanediamine variants (Mondin et al., 2014).
Corrosion Inhibition in the Power Industry
Kusch et al. (2009) identified N-1-alkyl-1,3-propanediamines as effective corrosion inhibitors in the power industry. These compounds, including derivatives of 1,3-propanediamine, showed potential in creating anticorrosive and antifouling formulations, highlighting another practical application (Kusch et al., 2009).
Safety And Hazards
N,N’-Diisopropyl-1,3-propanediamine is classified as a skin corrosive substance (Category 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It can cause severe skin burns and eye damage. Therefore, it’s crucial to handle this compound with appropriate personal protective equipment, including gloves and eye protection .
Propriétés
IUPAC Name |
N,N'-di(propan-2-yl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-8(2)10-6-5-7-11-9(3)4/h8-11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVPQXXPJZPXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213178 | |
| Record name | N,N'-Diisopropyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Diisopropyl-1,3-propanediamine | |
CAS RN |
63737-71-3 | |
| Record name | N,N'-Diisopropyl-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063737713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Diisopropyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Diisopropyl-1,3-propanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



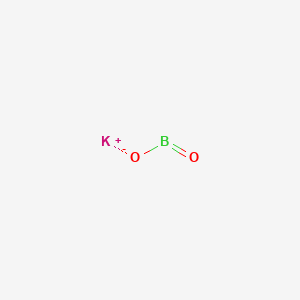
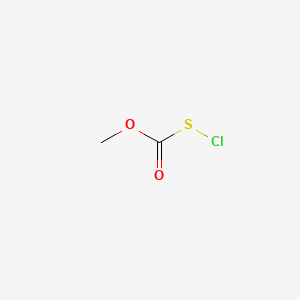
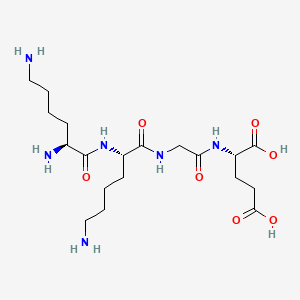
![[2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate](/img/no-structure.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1585030.png)

